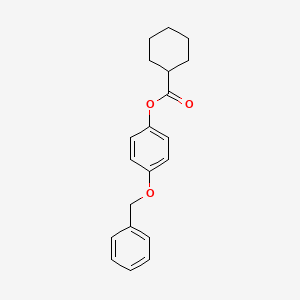
Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester is an organic compound with the molecular formula C20H22O3 and a molecular weight of 310.3869 g/mol . This compound is characterized by a cyclohexane ring attached to a carboxylic acid group, which is further esterified with a 4-benzyloxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-benzyloxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanemethanol derivatives.
Substitution: Various substituted phenyl esters.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and phenol derivatives, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid, 4-nitrophenyl ester: Similar structure but with a nitro group instead of a benzyloxy group.
Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester: Contains a biphenyl group instead of a benzyloxy group.
Uniqueness
Cyclohexanecarboxylic acid, 4-benzyloxyphenyl ester is unique due to its benzyloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective esterification and specific interactions with biological molecules .
Propiedades
Fórmula molecular |
C20H22O3 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(4-phenylmethoxyphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C20H22O3/c21-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)22-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2 |
Clave InChI |
WFTHGCZJTHGGCB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


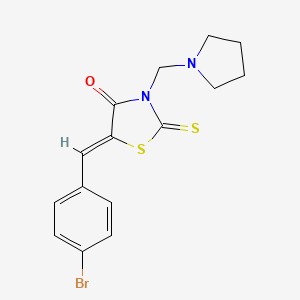
![3-Cyclohexyl-1-[4-(3-cyclohexyl-propionyl)-2,5-dimethyl-piperazin-1-yl]-propan-1-one](/img/structure/B10887953.png)
![3-{(E)-[(2E)-2-(benzylimino)-3-cyclohexyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl hydrogen carbonate](/img/structure/B10887961.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887965.png)
![(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887970.png)
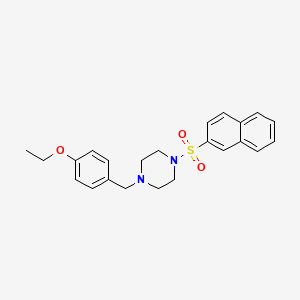
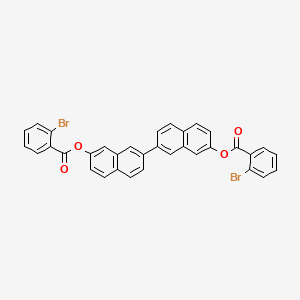
![{4-bromo-2-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10887988.png)
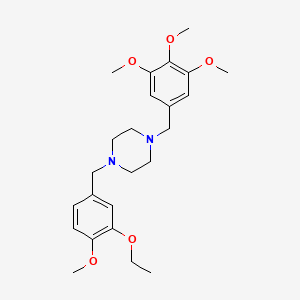
![Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10888001.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine](/img/structure/B10888008.png)
![N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine](/img/structure/B10888016.png)
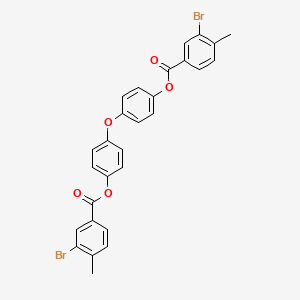
![N'-[(Z)-(2-chloro-5-nitrophenyl)(phenyl)methylidene]acetohydrazide](/img/structure/B10888030.png)
